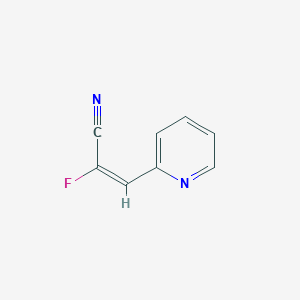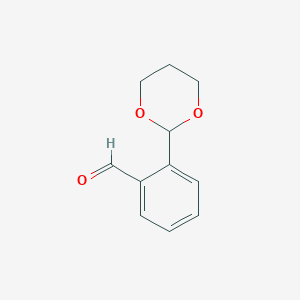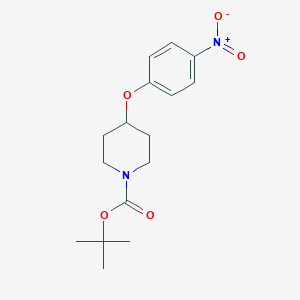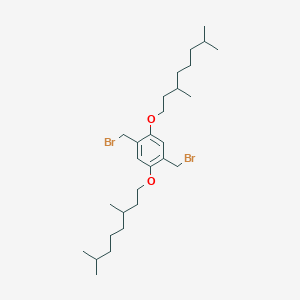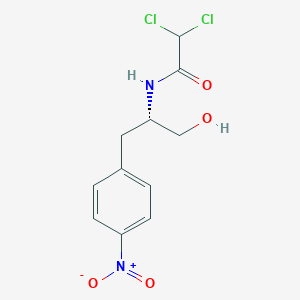
1-Deoxychloramphenicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxychloramphenicol is a synthetic derivative of the antibiotic chloramphenicol. It is a potent inhibitor of bacterial protein synthesis and has been widely used in scientific research for its ability to selectively inhibit translation in prokaryotic cells.
Scientific Research Applications
Antibiotic Analysis and Detection
1-Deoxychloramphenicol, a derivative of chloramphenicol, has implications in the field of antibiotic analysis. Electrochemical methods have been reported for the trace analysis of various antibiotics, including chloramphenicol and its derivatives, in food, environmental samples, and pharmaceutical quality control. Electrochemical sensors offer simplicity, rapidity, and cost-effectiveness, making them a valuable tool for detecting the presence of amphenicol antibiotics in various matrices (David et al., 2022).
Antibiotic Efficacy and Safety
The use of chloramphenicol, closely related to 1-deoxychloramphenicol, has been extensively studied for its efficacy and safety in treating various infections. A systematic review and meta-analysis of randomized controlled trials highlighted that while chloramphenicol is as safe as treatment alternatives for short antibiotic courses, it is not recommended as a first-line treatment for certain infections due to alternatives being more effective (Eliakim‐Raz et al., 2015).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and drug interactions of antibiotics like chloramphenicol is crucial for effective treatment planning. Studies on birds compared to mammals show significant differences in the pharmacokinetics of chloramphenicol, indicating the importance of considering species-specific physiological and metabolic factors in drug administration (Dorrestein et al., 1984).
Quantitative Analysis in Natural Products
1-Deoxychloramphenicol can also be studied through quantitative NMR (qNMR), a principal analytical method for the selective recognition and quantitative determination of metabolites in complex biological matrices. This method is highly suitable for the quantification of single natural products in various materials, representing a significant analytical tool in both the discovery of new bioactive compounds and metabolome analysis (Pauli et al., 2005).
properties
CAS RN |
133191-51-2 |
|---|---|
Product Name |
1-Deoxychloramphenicol |
Molecular Formula |
C11H12Cl2N2O4 |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-4,8,10,16H,5-6H2,(H,14,17)/t8-/m0/s1 |
InChI Key |
HYKZHDMASNZUKI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Other CAS RN |
133191-51-2 |
synonyms |
1-deoxychloramphenicol 1-deoxyCm |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
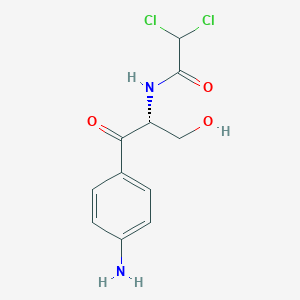
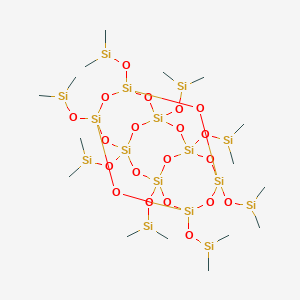

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
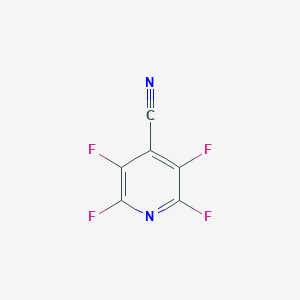
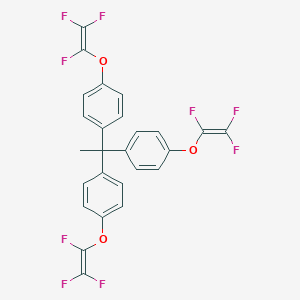
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)

